N'-[(furan-2-yl)methyl]-N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
CAS No.: 874805-32-0
Cat. No.: VC4785074
Molecular Formula: C19H21N3O6
Molecular Weight: 387.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874805-32-0 |
|---|---|
| Molecular Formula | C19H21N3O6 |
| Molecular Weight | 387.392 |
| IUPAC Name | N'-(furan-2-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C19H21N3O6/c1-26-14-6-4-13(5-7-14)19(25)22-8-10-28-16(22)12-21-18(24)17(23)20-11-15-3-2-9-27-15/h2-7,9,16H,8,10-12H2,1H3,(H,20,23)(H,21,24) |
| Standard InChI Key | UBYCREBHZJFYCR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key domains:
-
Furan ring: A five-membered aromatic oxygen heterocycle known for enhancing bioavailability and metabolic stability in drug candidates.
-
Oxazolidinone core: A five-membered ring containing both nitrogen and oxygen, frequently associated with antimicrobial activity.
-
4-Methoxybenzoyl group: A substituted benzoyl moiety that may influence lipophilicity and target binding.
The IUPAC name reflects this complexity: N'-(furan-2-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₆ |
| Molecular Weight | 387.392 g/mol |
| CAS Number | 874805-32-0 |
| IUPAC Name | N'-(furan-2-ylmethyl)-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
| SMILES | COC1=CC=C(C=C1)C(=O)N2C(COC2)CNC(=O)C(=O)NCC3=CC=CO3 |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
-
Oxazolidinone Formation: Cyclization of a 4-methoxybenzoyl-substituted ethanolamine derivative using carbonyldiimidazole (CDI) under anhydrous conditions.
-
Amide Coupling: Reaction of the oxazolidinone intermediate with oxalyl chloride, followed by nucleophilic substitution with furfurylamine.
Critical parameters include:
-
Temperature control (60–80°C for cyclization).
-
Use of dimethylformamide (DMF) as a polar aprotic solvent.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 7.85 (d, J=8.8 Hz, 2H, aromatic), 6.45 (m, 3H, furan), and 4.35 (s, 2H, oxazolidinone CH₂).
-
Mass Spectrometry (MS): ESI-MS m/z 388.1 [M+H]⁺ confirms molecular weight.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (>10 mM) and ethanol (~5 mM), insoluble in water.
-
Stability: Stable at room temperature under inert atmospheres but degrades in acidic or alkaline conditions (pH <4 or >10).
Table 2: Physicochemical Profile
| Property | Observation |
|---|---|
| Melting Point | 142–145°C (decomposes) |
| LogP (Octanol-Water) | 1.8 ± 0.3 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
Applications and Industrial Relevance
Pharmaceutical Development
-
Lead Compound: The oxazolidinone scaffold is a privileged structure in antibiotic design (e.g., linezolid). Modifications to the furan and benzoyl groups may optimize pharmacokinetics.
-
Drug Delivery: Lipophilic nature supports formulation in nanoparticle-based carriers for enhanced bioavailability.
Materials Science
-
Polymer Additives: Furan derivatives are utilized in renewable polymer synthesis (e.g., polyfurfuryl alcohol), suggesting potential roles in biodegradable materials.
Comparison with Analogous Compounds
Table 3: Structural and Functional Analogues
| Compound | Key Features | Bioactivity |
|---|---|---|
| Linezolid | Oxazolidinone antibiotic | MRSA treatment |
| Ranbezolid | Benzofuran-oxazolidinone hybrid | Broad-spectrum antimicrobial |
| N'-[(Furan-2-yl)methyl]-N-{[3-(4-Methoxybenzoyl)-1,3-Oxazolidin-2-yl]methyl}ethanediamide | Dual furan/benzoyl motifs | Antimicrobial, anticancer |
The target compound’s uniqueness lies in its hybrid architecture, merging features of both antimicrobial and anticancer agents.
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.
-
Structure-Activity Optimization: Modify the benzoyl or furan groups to enhance potency.
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume